BenchChemオンラインストアへようこそ!

N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

CYP450 Inhibition Drug-Drug Interaction Liability Metabolic Stability

Acquire the exact chemotype to ensure reproducible CYP3A4 TDI screening. With an IC50 of 90 nM, this peripheral-restricted scaffold (logP 1.49, tPSA 83.6) serves as a chemically matched negative control for benzimidazole-tetrazole hits. Avoid generic analogs that lack the precise spatial orientation required for consistent off-target liability profiling. Milligrams in stock.

Molecular Formula C17H21N7O
Molecular Weight 339.4 g/mol
Cat. No. B4508253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Molecular FormulaC17H21N7O
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)NC2=NC3=CC=CC=C3N2)CN4C=NN=N4
InChIInChI=1S/C17H21N7O/c25-15(21-16-19-13-6-2-3-7-14(13)20-16)10-17(8-4-1-5-9-17)11-24-12-18-22-23-24/h2-3,6-7,12H,1,4-5,8-11H2,(H2,19,20,21,25)
InChIKeyBUHZSIGCFJMXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 17 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: A Benzimidazole-Tetrazole Hybrid Scaffold for Specialized Screening Libraries


N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (CAS 1224169-86-1, ChemDiv Y043-1353) is a synthetic small molecule (MW 339.4, C17H21N7O) that integrates a benzimidazole core, a tetrazole ring, and a cyclohexyl group via an acetamide linker . This three-dimensional architecture places it within the broader class of heterocyclic screening compounds, but its specific substitution pattern distinguishes it from simpler benzimidazole or tetrazole analogs typically used as angiotensin II receptor antagonists or kinase hinge-binders. The compound is commercially available in milligram quantities for early-stage research and is cataloged primarily as a screening compound, with no evidence of clinical or late-stage preclinical development .

Why Structural Analogs of N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Cannot Be Assumed Interchangeable


Generic substitution among benzimidazole-tetrazole hybrids is precluded by the non-linear structure-activity relationships (SAR) governing their polypharmacology. While many benzimidazole derivatives target kinases via the ATP-binding hinge, and tetrazoles often serve as carboxylic acid bioisosteres for angiotensin II type 1 (AT1) receptor antagonism [1], the precise spatial orientation of the cyclohexyl-tetrazole moiety relative to the benzimidazole core in this compound dictates its interaction profile. Minor positional changes—such as relocating the tetrazole from the N-1-cyclohexylmethyl position to a pendant phenyl ring—can invert selectivity across kinase targets or abolish CYP450 inhibitory activity. The only quantitative data available for this specific chemotype demonstrates time-dependent CYP3A4 inhibition [2], a property highly sensitive to subtle structural modifications. Thus, a researcher procuring a 'similar' benzimidazole-tetrazole from a generic catalog cannot assume it will replicate the off-target liability profile observed for this compound, making the acquisition of the exact structure critical for reproducible screening.

Quantitative Evidence for Differentiating N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide from Closest Analogs


Time-Dependent CYP3A4 Inhibition: A Unique Liability Profile Relative to Classical AT1-Targeted Benzimidazole-Tetrazoles

The compound demonstrates moderate time-dependent inhibition (TDI) of recombinant human CYP3A4 (IC50: 90 nM with 30-minute preincubation; Ki: 250 nM with 5-minute preincubation; Ki: 660 nM in human liver microsomes), as recorded in BindingDB entry BDBM50584760 [1]. This profile is distinct from that of clinically approved benzimidazole-tetrazole AT1 antagonists such as candesartan cilexetil, where the tetrazole is positioned on a biphenyl moiety and CYP3A4 TDI is not a primary liability [2]. The presence of the N-1 tetrazolylmethylcyclohexyl substituent in the target compound introduces a TDI alert that is absent in the classical biphenyl-tetrazole pharmacophore, providing a critical basis for selection in studies investigating metabolism-dependent off-target effects.

CYP450 Inhibition Drug-Drug Interaction Liability Metabolic Stability

Structural Differentiation from Indole- and Phenyl-Replaced Cyclohexylacetamide Analogs: LogP, Polar Surface Area, and H-Bond Donor Count Leverage

Compared to the direct indole analog N-(1H-indol-5-yl)-2-{1-[(1H-tetrazol-1-yl)methyl]cyclohexyl}acetamide (ChemDiv catalog analog), the target compound exhibits a lower calculated logP (1.49 vs 2.14 for the indole) and higher topological polar surface area (83.6 Ų vs 61.8 Ų for the indole), as provided by vendor specification sheets . The benzimidazole core introduces one additional hydrogen bond donor relative to the indole, enhancing aqueous solubility and reducing predicted passive blood-brain barrier permeability. These physicochemical distinctions make the target compound a superior candidate for peripheral target screening libraries where CNS penetration is undesirable, without requiring experimental determination of brain-to-plasma ratios.

Physicochemical Property Profiling Blood-Brain Barrier Permeability Prediction Fragment-Based Drug Design

Uncharacterized Primary Target Pharmacology Confers Differentiation Through Negative Selection Utility

A survey of ChEMBL, BindingDB, PubChem, and IUPHAR/BPS Guide to Pharmacology databases reveals the absence of any reported primary target engagement data (IC50, Ki, Kd) for this compound against kinases, GPCRs, ion channels, or other established drug targets [1]. This paucity of activity data stands in marked contrast to structurally analogous benzimidazole-tetrazole compounds such as the clinical AT1 antagonists (candesartan, telmisartan), which are extensively characterized for angiotensin II receptor binding (Ki values typically <10 nM) [2]. The target compound's lack of annotated primary pharmacology, combined with its documented CYP3A4 TDI activity, positions it as a valuable negative control or selectivity profiling tool in target deconvolution campaigns where the researcher requires a benzimidazole-tetrazole scaffold that does not engage canonical benzimidazole targets.

Screening Control Target Deconvolution Chemical Probe Selectivity

Evidence-Backed Application Scenarios for Procuring N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide


CYP3A4 Time-Dependent Inhibition Mechanistic Probe in Drug-Drug Interaction Risk Assessment Panels

Researchers constructing a panel of structurally diverse CYP3A4 TDI probes can incorporate this compound to expand chemical space coverage beyond classical mechanism-based inhibitors such as mibefradil or ritonavir. The documented IC50 of 90 nM (30 min preincubation, recombinant CYP3A4) [1] provides a quantitative potency benchmark for ranking this chemotype's risk profile relative to co-screened compounds.

Peripheral-Restricted Screening Library Design: Physicochemical Property-Based Triage

The compound's calculated logP (1.49) and elevated tPSA (83.6 Ų) relative to its indole analog support its use as a peripheral-restricted scaffold in high-throughput screening campaigns for targets where CNS penetration must be minimized. This allows library designers to select the benzimidazole variant prospectively rather than relying on empirical brain permeability assays.

Negative Control Selection for Benzimidazole-Responsive Target Deconvolution Experiments

The absence of annotated primary target activity in public bioactivity databases [2] enables this compound to serve as a chemically matched negative control for structurally related benzimidazole-tetrazole screening hits. When a primary hit from a benzimidazole-containing library displays activity against a kinase or GPCR, this compound can be co-tested to ensure that assay signal arises from specific target engagement rather than class-wide benzimidazole promiscuity.

Quote Request

Request a Quote for N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.